4-Bromo-3-methyl-2-nitrophenol
Overview
Description
4-Bromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenol ring
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 4-bromo-3-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .
Mode of Action
Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a group on the ring . This could potentially alter the function of target molecules in the cell.
Biochemical Pathways
It’s worth noting that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This pathway involves the conversion of nitrophenols to benzenetriol, which is then further metabolized .
Pharmacokinetics
Nitro compounds are generally known for their polar character, which results in lower volatility compared to similar molecular weight compounds . This could potentially affect the bioavailability of this compound.
Result of Action
Nitrophenols are known to be toxic and can cause various physiological effects depending on their concentration and the duration of exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical substances, pH, temperature, and light conditions can affect its reactivity and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-2-nitrophenol typically involves a multi-step process. One common method is the nitration of 4-bromo-3-methylphenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.
Another approach involves the bromination of 3-methyl-2-nitrophenol. This reaction is performed using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to selectively introduce the bromine atom at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Bromo-3-methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 4-Bromo-3-methyl-2-nitroquinone.
Scientific Research Applications
4-Bromo-3-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group.
3-Methyl-2-nitrophenol: Similar structure but lacks the bromine atom.
4-Bromo-3-methylphenol: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-3-methyl-2-nitrophenol is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-3-methyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNJFUSAYWUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517783 | |
Record name | 4-Bromo-3-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-12-5 | |
Record name | 4-Bromo-3-methyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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